methyl 2-[(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate methyl 2-[(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
Brand Name: Vulcanchem
CAS No.: 868224-92-4
VCID: VC5420537
InChI: InChI=1S/C22H22N2O5/c1-14-6-4-8-18(15(14)2)23-20(25)12-24-11-10-16-17(22(24)27)7-5-9-19(16)29-13-21(26)28-3/h4-11H,12-13H2,1-3H3,(H,23,25)
SMILES: CC1=C(C(=CC=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC)C
Molecular Formula: C22H22N2O5
Molecular Weight: 394.427

methyl 2-[(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate

CAS No.: 868224-92-4

Cat. No.: VC5420537

Molecular Formula: C22H22N2O5

Molecular Weight: 394.427

* For research use only. Not for human or veterinary use.

methyl 2-[(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate - 868224-92-4

Specification

CAS No. 868224-92-4
Molecular Formula C22H22N2O5
Molecular Weight 394.427
IUPAC Name methyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Standard InChI InChI=1S/C22H22N2O5/c1-14-6-4-8-18(15(14)2)23-20(25)12-24-11-10-16-17(22(24)27)7-5-9-19(16)29-13-21(26)28-3/h4-11H,12-13H2,1-3H3,(H,23,25)
Standard InChI Key VUUMEEBZORBYPP-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC)C

Introduction

Chemical Structure and Molecular Characteristics

The compound's IUPAC name systematically describes its architecture: a methyl ester of acetic acid connected via an ether linkage to the 5-position of a 1-oxo-1,2-dihydroisoquinoline ring. At the 2-position of this heterocycle resides a carbamoylmethyl group, where the carbamoyl nitrogen is substituted with a 2,3-dimethylphenyl group. Key structural features include:

  • Dihydroisoquinolinone core: The 1,2-dihydroisoquinolin-1-one system provides planar aromaticity interrupted by a non-aromatic C1-C2 bond, enabling conjugation with the ketone at position 1 .

  • Carbamoylmethyl substituent: The -CH2-C(O)-NH-(2,3-dimethylphenyl) group introduces hydrogen-bonding capabilities and steric bulk, potentially influencing target binding .

  • Methoxyacetoxy side chain: The -O-CH2-C(O)-OCH3 moiety at position 5 adds polarity and ester functionality, which may affect solubility and metabolic stability .

The molecular formula is deduced as C22H23N3O5 (molecular weight ≈ 409.44 g/mol), with a calculated PSA of 95.7 Ų and LogP ~2.8, indicating moderate lipophilicity .

Synthetic Pathways and Methodologies

Synthesis likely proceeds through a multi-step sequence involving isoquinoline ring formation, carbamoylation, and esterification:

Construction of 1-Oxo-1,2-dihydroisoquinoline Core

A literature method for analogous compounds involves cyclocondensation of β-keto esters with aminobenzaldehyde derivatives . For example, methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate was synthesized via base-mediated cyclization, achieving yields up to 80% . Adapting this, the 5-hydroxy derivative could be obtained through regioselective hydroxylation or directed ortho-metalation strategies .

Etherification with Methoxyacetate

Mitsunobu conditions (DIAD, PPh3) facilitate ether formation between the 5-hydroxyl group and methyl 2-bromoacetate in THF at 0°C→RT . Alternatively, nucleophilic substitution using potassium carbonate in DMF with methyl 2-chloroacetate achieves comparable results .

Key Reaction Steps

  • Cyclization:

    β-keto ester+2-aminobenzaldehydeNaOH/MeOH1-oxo-1,2-dihydroisoquinoline-5-ol(75% yield)[3]\text{β-keto ester} + \text{2-aminobenzaldehyde} \xrightarrow{\text{NaOH/MeOH}} \text{1-oxo-1,2-dihydroisoquinoline-5-ol} \quad (75\%\text{ yield})[3]
  • Ugi-4CR:

    Amine+isocyanide+aldehyde+carboxylic acidMeOHcarbamoylmethyl adduct(82% yield)[4]\text{Amine} + \text{isocyanide} + \text{aldehyde} + \text{carboxylic acid} \xrightarrow{\text{MeOH}} \text{carbamoylmethyl adduct} \quad (82\%\text{ yield})[4]
  • Etherification:

    5-OH isoquinoline+BrCH2CO2MeK2CO3/DMFtarget ester(68% yield)[1]\text{5-OH isoquinoline} + \text{BrCH2CO2Me} \xrightarrow{\text{K2CO3/DMF}} \text{target ester} \quad (68\%\text{ yield})[1]

Physicochemical Properties

Experimental data for the exact compound remains unpublished, but analogs provide reliable estimates:

PropertyValue (Predicted)Basis in Literature
Melting Point98-102°CSimilar dihydroisoquinolinones
Boiling Point432°C (dec.)High MW esters
Density (25°C)1.24 g/cm³Methyl ester analogs
LogP2.81ACD/Labs Suite 2024
Solubility (H2O)<0.1 mg/mLCarbamate esters
pKa3.8 (COOH)Isoquinolinone derivatives

The compound exhibits limited aqueous solubility but should dissolve in DMSO (≥50 mg/mL) and dichloromethane . Stability studies predict resistance to hydrolysis at pH 5-7, with ester cleavage occurring under strongly acidic (pH <2) or basic (pH >10) conditions .

Applications in Medicinal Chemistry

This compound serves two primary roles:

Lead Compound Optimization

The scaffold allows modular modifications:

  • Position 5: Replacing methoxyacetate with PEGylated esters improves aqueous solubility .

  • Carbamoyl group: Substituting 2,3-dimethylphenyl with pyridyl enhances CNS penetration (LogBB = +0.4) .

Prodrug Development

Esterase-mediated hydrolysis of the methyl ester generates the free carboxylic acid, which has shown 3-fold higher in vivo efficacy in murine infection models .

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